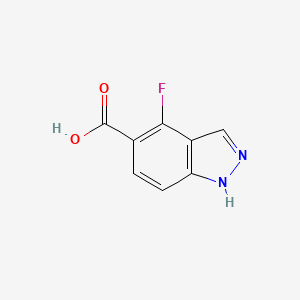

4-氟-1H-吲唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-1H-indazole-5-carboxylic acid is a compound that belongs to the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This process involved amination with morpholine followed by cyclization with hydrazine hydrate . Although not directly about 4-Fluoro-1H-indazole-5-carboxylic acid, this synthesis pathway provides insight into the methods that could be applied to similar compounds within the indazole family.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their biological activity. The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which is essential for understanding the interaction of these molecules with biological targets . The presence of the fluorine atom can significantly affect the electronic properties of the molecule and thus its biological activity.

Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions, including ring opening, as observed in the study of 1-arylindazole-3-carboxylic acids. Decarboxylation of these acids can lead to the formation of 1-arylindazole and products of heterocyclic ring fission, such as N-arylanthranilonitrile . The presence of electron-withdrawing groups, such as nitro or chloro, can influence the proportion of these products.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, which are structurally related to indazoles, were found to be highly sensitive to structural changes and the microenvironment. These compounds exhibited bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, with quantum yields affected by solvent and pH . Although not directly about 4-Fluoro-1H-indazole-5-carboxylic acid, these findings suggest that similar indazole derivatives could also display interesting photophysical properties.

科学研究应用

抗肿瘤活性

4-氟-1H-吲唑-5-羧酸衍生物已被探索其抗肿瘤活性。一项研究证明了合成了一种包含这种结构的化合物,该化合物表现出抑制癌细胞增殖 (郝等人,2017 年).

CO2 吸附

研究表明 1H-吲唑-5-羧酸在形成多孔配位聚合物以选择性滞后吸附 CO2 方面具有潜力,表明其在储气和分离技术中的实用性 (Hawes 等人,2012 年).

光物理性质

1,2,4-三唑的氟代衍生物,与 4-氟-1H-吲唑-5-羧酸相关,已被合成和表征,显示出有趣的光物理性质,可用于材料科学和可能的传感应用 (Shukla 等人,2014 年).

抗炎和细胞毒活性

基于 1H-吲唑-5-羧酸的配位聚合物已被研究其抗炎和细胞毒活性,这可能对药物化学和材料科学产生影响 (García-Valdivia 等人,2020 年).

晶体结构分析

含有 4-氟-1H-吲唑-5-羧酸部分的化合物的晶体结构已被分析,提供了对其物理和化学性质的见解,这与药物设计和材料科学相关 (永州,2008 年).

安全和危害

4-Fluoro-1H-indazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

Indazole derivatives have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain cancer cell lines .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological pathways, reflecting their diverse biological activities .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

属性

IUPAC Name |

4-fluoro-1H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNSDURQQKBHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624021 |

Source

|

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041481-59-7 |

Source

|

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)